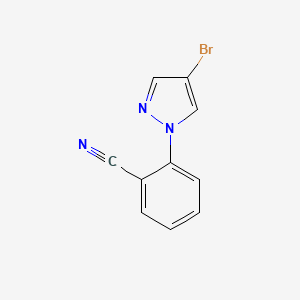

2-(4-Bromopyrazol-1-yl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromopyrazol-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrN3/c11-9-6-13-14(7-9)10-4-2-1-3-8(10)5-12/h1-4,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTLEHPSCLVUDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70734103 | |

| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184023-09-3 | |

| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Emergence of a Key Scaffold: A Technical Guide to the Discovery and Synthesis of 2-(4-Bromopyrazol-1-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and history of 2-(4-Bromopyrazol-1-yl)benzonitrile, a pivotal heterocyclic building block in modern medicinal chemistry. While a singular, definitive "discovery" paper for this compound remains elusive in the public domain, its emergence is intrinsically linked to the advancement of synthetic methodologies for N-arylpyrazoles and its critical role as a key intermediate in the development of targeted therapeutics, notably in the realms of oncology and endocrinology. This document will illuminate the plausible synthetic routes leading to its creation, the underlying chemical principles, and its significance as a molecular scaffold in the pursuit of novel drug candidates.

Introduction: The Rise of N-Arylpyrazoles in Drug Discovery

The N-arylpyrazole motif is a cornerstone in contemporary drug design, prized for its unique stereoelectronic properties and its ability to engage in a multitude of interactions with biological targets. The fusion of a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and an aryl group gives rise to a scaffold with a defined spatial arrangement that is often found at the heart of potent and selective inhibitors of various enzymes and receptors. The strategic functionalization of both the pyrazole and the aryl ring allows for the fine-tuning of a molecule's pharmacological profile, making this structural class a fertile ground for lead optimization. The introduction of a bromine atom at the 4-position of the pyrazole ring, as seen in 2-(4-Bromopyrazol-1-yl)benzonitrile, offers a versatile handle for further chemical modifications through cross-coupling reactions, further enhancing its value as a synthetic intermediate.

The Synthetic Genesis: Plausible Pathways to 2-(4-Bromopyrazol-1-yl)benzonitrile

The precise origins of 2-(4-Bromopyrazol-1-yl)benzonitrile are not explicitly detailed in a single, readily available source. However, its structure suggests a logical and convergent synthetic strategy rooted in well-established N-arylation methodologies. Two primary retrosynthetic disconnections point to the most probable routes for its initial synthesis.

2.1. Pathway A: N-Arylation of 4-Bromopyrazole

This approach involves the formation of the C-N bond between the pyrazole nitrogen and the benzonitrile ring. The key starting materials are 4-bromopyrazole and a suitable 2-halobenzonitrile, typically 2-fluorobenzonitrile or 2-chlorobenzonitrile.

-

Conceptual Workflow:

Figure 2: Conceptual workflow for the bromination of 2-(pyrazol-1-yl)benzonitrile.

-

Mechanistic Considerations:

The initial N-arylation would proceed as described in Pathway A. The subsequent bromination is a classic electrophilic aromatic substitution on the electron-rich pyrazole ring. The C4-position of the pyrazole is generally the most susceptible to electrophilic attack due to the directing effects of the two nitrogen atoms. Common brominating agents for this transformation include N-Bromosuccinimide (NBS) or bromine in a suitable solvent.

Detailed Experimental Protocols (Hypothetical)

While the original experimental details are not publicly documented, the following protocols represent plausible and efficient methods for the synthesis of 2-(4-Bromopyrazol-1-yl)benzonitrile based on established literature for similar transformations.

3.1. Protocol A: Copper-Catalyzed N-Arylation of 4-Bromopyrazole

| Step | Procedure | Rationale |

| 1 | To an oven-dried reaction vessel, add 4-bromopyrazole (1.0 eq), 2-fluorobenzonitrile (1.1 eq), copper(I) iodide (0.1 eq), and a suitable ligand such as 1,10-phenanthroline (0.2 eq). | The use of a slight excess of the aryl halide drives the reaction to completion. The copper(I) salt is the active catalyst, and the ligand stabilizes the copper center and facilitates the catalytic cycle. |

| 2 | The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. | This ensures an inert atmosphere, preventing oxidation of the catalyst and other reagents. |

| 3 | Anhydrous dimethylformamide (DMF) is added as the solvent, followed by the addition of a base such as cesium carbonate (2.0 eq). | DMF is a polar aprotic solvent that effectively dissolves the reactants. The base is crucial for the deprotonation of the pyrazole, forming the nucleophilic pyrazolide anion. |

| 4 | The reaction mixture is heated to 110-130 °C and stirred for 12-24 hours. | The elevated temperature provides the necessary activation energy for the cross-coupling reaction. |

| 5 | After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. | This workup procedure removes the inorganic salts and the DMF solvent. |

| 6 | The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. | This step removes any residual water from the organic phase. |

| 7 | The crude product is purified by column chromatography on silica gel to afford 2-(4-Bromopyrazol-1-yl)benzonitrile. | Chromatography is a standard method for purifying organic compounds to a high degree. |

3.2. Protocol B: Palladium-Catalyzed N-Arylation of 4-Bromopyrazole

| Step | Procedure | Rationale |

| 1 | To an oven-dried Schlenk tube, add 4-bromopyrazole (1.0 eq), 2-chlorobenzonitrile (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a phosphine ligand like Xantphos (0.04 eq). | The palladium(0) species is the active catalyst, and the bulky, electron-rich phosphine ligand is essential for stabilizing the catalyst and promoting the key steps of the catalytic cycle. |

| 2 | A strong, non-nucleophilic base such as potassium carbonate (2.5 eq) is added. | The base facilitates the deprotonation of the pyrazole and neutralizes the hydrogen halide formed during the reaction. |

| 3 | The tube is evacuated and backfilled with argon. Anhydrous toluene or dioxane is added as the solvent. | An inert atmosphere is critical for the stability of the palladium catalyst. Toluene and dioxane are common solvents for Buchwald-Hartwig reactions. |

| 4 | The reaction is heated to 100-120 °C for 16-24 hours. | The reaction requires thermal energy to proceed at a reasonable rate. |

| 5 | The reaction mixture is cooled, filtered through a pad of celite to remove the palladium catalyst, and the filtrate is concentrated. | This step removes the solid catalyst and base. |

| 6 | The residue is purified by column chromatography to yield the desired product. | Purification ensures the isolation of 2-(4-Bromopyrazol-1-yl)benzonitrile in high purity. |

The Role of 2-(4-Bromopyrazol-1-yl)benzonitrile as a Key Intermediate

The significance of 2-(4-Bromopyrazol-1-yl)benzonitrile lies in its utility as a versatile building block for the synthesis of more complex molecules with therapeutic potential. Its emergence in the chemical literature is closely tied to its application in the development of inhibitors for key biological targets.

4.1. Androgen Receptor Modulators

The androgen receptor (AR) is a crucial target in the treatment of prostate cancer. The 2-(pyrazol-1-yl)benzonitrile scaffold has been identified as a potent core for the development of non-steroidal AR antagonists. The nitrile group often serves as a key hydrogen bond acceptor, while the pyrazole ring and its substituents can be modified to optimize potency and selectivity. The bromo-substituent on the pyrazole ring of the title compound allows for further elaboration of the molecule through reactions like Suzuki or Sonogashira couplings, enabling the exploration of a wider chemical space in the quest for improved drug candidates.

4.2. PI3K Inhibitors

The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in various cancers, making it an attractive target for therapeutic intervention. Several potent and selective PI3K inhibitors feature the N-arylpyrazole core. The 2-(4-Bromopyrazol-1-yl)benzonitrile scaffold provides a rigid framework that can be appropriately substituted to achieve high affinity and selectivity for the different isoforms of PI3K. The bromine atom can be used to introduce additional functionalities that can interact with specific residues in the kinase domain.

Conclusion

While the precise moment of discovery for 2-(4-Bromopyrazol-1-yl)benzonitrile remains to be pinpointed to a single publication, its logical synthesis from readily available starting materials via powerful and well-understood catalytic methods is clear. Its history is not one of a singular breakthrough, but rather an evolution driven by the relentless pursuit of novel therapeutic agents. As a key intermediate, it has undoubtedly played a silent yet crucial role in numerous drug discovery programs. The synthetic accessibility and the chemical versatility of this molecule ensure its continued importance as a valuable tool for medicinal chemists striving to design the next generation of targeted therapies.

References

Due to the lack of a specific discovery paper, the references provided are representative of the synthetic methodologies and the therapeutic areas where 2-(4-Bromopyrazol-1-yl)benzonitrile and related structures are relevant. A direct citation for the first synthesis of this specific compound is not available in the public domain based on the conducted search.

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Bromopyrazol-1-yl)benzonitrile

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(4-Bromopyrazol-1-yl)benzonitrile (CAS No. 1184023-09-3), a key heterocyclic intermediate in contemporary medicinal chemistry. Primarily utilized in the synthesis of advanced pharmaceutical agents, notably Janus kinase (JAK) inhibitors, a thorough understanding of its properties is critical for process development, quality control, and formulation scientists. While extensive experimental data for this specific intermediate is not widely published, this guide synthesizes available information with established analytical principles to provide a robust framework for its handling and characterization. We present core identification data, computed molecular properties, and detailed, field-proven experimental protocols for determining its essential physicochemical characteristics. This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals engaged in work involving this compound.

Introduction and Strategic Relevance

2-(4-Bromopyrazol-1-yl)benzonitrile has emerged as a significant building block in the synthesis of targeted therapeutics. Its structural arrangement, featuring a brominated pyrazole linked to a benzonitrile moiety, offers versatile handles for further chemical modification through cross-coupling reactions and other transformations. The nitrile group, a common feature in many bioactive molecules, can act as a hydrogen bond acceptor or be transformed into other functional groups. The brominated pyrazole core is particularly crucial for introducing diversity in drug discovery programs aimed at kinase inhibition.

The primary strategic importance of this compound lies in its role as a precursor to potent and selective Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in a variety of autoimmune diseases and cancers. By providing a core scaffold for these inhibitors, 2-(4-Bromopyrazol-1-yl)benzonitrile is integral to the development of next-generation treatments for conditions such as rheumatoid arthritis, psoriasis, and myelofibrosis.

This guide provides the foundational physicochemical knowledge required to effectively utilize this intermediate in a research and development setting.

Molecular Identity and Core Properties

The fundamental identity of 2-(4-Bromopyrazol-1-yl)benzonitrile is established through its structural and molecular formula. Key identifiers are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-bromo-1H-pyrazol-1-yl)benzonitrile | N/A |

| CAS Number | 1184023-09-3 | [1][2][3] |

| Molecular Formula | C₁₀H₆BrN₃ | [1][3] |

| Molecular Weight | 248.08 g/mol | [1][3] |

| Appearance | Solid (predicted/reported by suppliers) | [1] |

| Canonical SMILES | C1=CC=C(C(=C1)N2C=C(C=N2)Br)C#N | N/A |

| InChI Key | RPTLEHPSCLVUDJ-UHFFFAOYSA-N | [1] |

Chemical Structure

The molecular structure is paramount to its reactivity and physical properties. The diagram below illustrates the connectivity of the atoms.

Caption: 2D Chemical Structure of 2-(4-Bromopyrazol-1-yl)benzonitrile.

Computed Physicochemical Properties

In the absence of comprehensive experimental data, computational models provide valuable estimates for key drug-like properties. These predictions are useful for initial screening and experimental design.

| Parameter | Predicted Value | Description | Source(s) |

| XLogP3 | 2.3 | A measure of lipophilicity, indicating moderate solubility in organic solvents. | [1] |

| Polar Surface Area (PSA) | 41.6 Ų | Represents the surface sum over all polar atoms, influencing membrane permeability. | [1] |

| Hydrogen Bond Donors | 0 | The number of hydrogen atoms attached to electronegative atoms. | N/A |

| Hydrogen Bond Acceptors | 3 | The number of electronegative atoms (N, O) available to accept hydrogen bonds. | N/A |

| Rotatable Bonds | 1 | The number of bonds that can rotate freely, influencing conformational flexibility. | N/A |

Experimental Protocols for Physicochemical Characterization

To empower researchers, this section details the standard operating procedures for determining the critical physicochemical properties of 2-(4-Bromopyrazol-1-yl)benzonitrile.

Synthesis and Purification Workflow

A plausible synthetic route involves the N-arylation of 4-bromopyrazole with 2-fluorobenzonitrile. This is a common and effective method for forming the C-N bond between an aryl halide and a nitrogen-containing heterocycle.

Caption: General workflow for synthesis and purification.

Step-by-Step Synthesis Protocol:

-

Reaction Setup: To a clean, dry round-bottom flask, add 4-bromopyrazole (1.0 eq), 2-fluorobenzonitrile (1.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the 4-bromopyrazole.

-

Heating: Heat the reaction mixture to 100 °C under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-12 hours).

-

Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Melting Point Determination

Causality: The melting point is a fundamental indicator of purity. A sharp, narrow melting range suggests a highly pure compound, while a broad, depressed range indicates the presence of impurities.

Protocol:

-

Load a small, dry sample of 2-(4-Bromopyrazol-1-yl)benzonitrile into a capillary tube.

-

Place the tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the expected melting point is approached.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Solubility Assessment

Causality: Solubility in various solvents is critical for selecting appropriate systems for reactions, purification, and formulation. The "like dissolves like" principle, based on polarity, governs this property.

Protocol:

-

Prepare a set of vials containing 1 mL of various solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexanes, DMSO).

-

Add a small, pre-weighed amount (e.g., 1 mg) of the compound to each vial.

-

Vortex each vial for 30 seconds and visually inspect for dissolution.

-

If dissolved, add increasing amounts of the compound until saturation is reached.

-

Classify solubility as: Very Soluble (>100 mg/mL), Soluble (10-100 mg/mL), Sparingly Soluble (1-10 mg/mL), or Insoluble (<1 mg/mL).

Spectroscopic Characterization

Causality: Spectroscopic methods provide unambiguous confirmation of the chemical structure. Each technique probes different aspects of the molecule's framework and functional groups.

Predicted Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (Benzonitrile Ring): Expect complex multiplets in the range of δ 7.5-8.0 ppm. The ortho, meta, and para protons will have distinct chemical shifts and coupling patterns.

-

Pyrazole Protons: Expect two singlets (or doublets with very small coupling) in the range of δ 7.8-8.5 ppm, corresponding to the two protons on the pyrazole ring.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Benzonitrile Carbons: Expect signals between δ 110-140 ppm. The carbon of the nitrile group (C≡N) will be significantly downfield, typically around δ 115-120 ppm. The carbon attached to the pyrazole nitrogen will also be distinct.

-

Pyrazole Carbons: Expect signals for the three carbons of the pyrazole ring, with the brominated carbon appearing at a characteristic chemical shift.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

C≡N Stretch: A sharp, strong absorption band around 2220-2240 cm⁻¹, characteristic of the nitrile group.

-

C=C/C=N Aromatic Stretch: Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H Aromatic Stretch: Bands appearing above 3000 cm⁻¹.

-

C-Br Stretch: A band typically found in the fingerprint region, below 700 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion Peak [M]⁺: Expect a characteristic pair of peaks for the molecular ion, with an approximate 1:1 ratio, due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br). The peaks would be at m/z 247 and 249.

-

Safety, Storage, and Handling

-

Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from light and moisture. For long-term storage, temperatures of -20°C are recommended.[2][3]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2-(4-Bromopyrazol-1-yl)benzonitrile is a valuable intermediate whose physicochemical properties are critical to its successful application in pharmaceutical synthesis. This guide consolidates the available identity and computed data while providing robust, standard protocols for the experimental determination of its key characteristics. By grounding theoretical predictions with practical, validated methodologies, this document serves as an essential resource for scientists and researchers, enabling more efficient and informed development of novel therapeutics based on this important molecular scaffold.

References

-

PubChem. (n.d.). 2-(4-Bromopyrazol-1-yl)benzonitrile. Retrieved from [Link]

-

BIOFOUNT. (n.d.). 1184023-09-3|2-(4-Bromopyrazol-1-yl)benzonitrile. Retrieved from [Link]

Sources

2-(4-Bromopyrazol-1-yl)benzonitrile CAS 1184023-09-3 characterization

An In-Depth Technical Guide to the Characterization of 2-(4-Bromopyrazol-1-yl)benzonitrile (CAS 1184023-09-3)

Introduction

In the landscape of modern drug discovery and materials science, the quality and integrity of molecular building blocks are paramount. 2-(4-Bromopyrazol-1-yl)benzonitrile, a heterocyclic compound featuring a brominated pyrazole linked to a benzonitrile moiety, represents a key intermediate with significant potential. The pyrazole ring is a well-established pharmacophore found in numerous FDA-approved drugs, while the benzonitrile group serves as a versatile synthetic handle and can participate in crucial binding interactions.[1][2] Given its role in the synthesis of potentially bioactive molecules, a rigorous and unambiguous analytical characterization is not merely a procedural step but a foundational requirement for reproducible and reliable research.[3][4][5]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive framework for the definitive characterization of 2-(4-Bromopyrazol-1-yl)benzonitrile. Moving beyond a simple listing of data, we delve into the causality behind the selection of analytical techniques, offering field-proven protocols and interpretation strategies. The core philosophy is to establish a self-validating system of analysis where orthogonal methods converge to confirm the compound's identity, structure, and purity with the highest degree of confidence.

Compound Profile and Physicochemical Properties

Before embarking on spectroscopic and chromatographic analysis, understanding the basic physicochemical properties is essential for proper handling, storage, and experimental design.

Caption: Molecular Structure of 2-(4-Bromopyrazol-1-yl)benzonitrile.

Table 1: Core Identifiers and Physical Data

| Parameter | Value | Source |

| CAS Number | 1184023-09-3 | [6][7][8] |

| Molecular Formula | C₁₀H₆BrN₃ | [6][7][8][9] |

| Molecular Weight | 248.08 g/mol | [6][7][8] |

| Exact Mass | 246.975 Da | [9] |

| Appearance | White to off-white solid/powder | [8][10] |

| Storage Conditions | Store at -20°C for long-term stability | [6] |

| Purity (Typical) | ≥98% | [8][10] |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |

The Strategic Framework for Characterization

A robust characterization workflow is systematic and orthogonal. We first confirm the molecular weight and elemental formula, then elucidate the precise atomic connectivity, and finally, quantify the purity. This multi-pronged approach ensures that the material is not only the correct compound but also meets the quality standards required for subsequent experiments.

Caption: Integrated workflow for the comprehensive characterization of a research compound.

Structural Elucidation and Identity Confirmation

This phase answers the fundamental question: "Is this the correct molecule?"

Mass Spectrometry (MS): The First Checkpoint

Expertise & Rationale: MS provides the molecular weight (MW) of the compound, offering a rapid and high-confidence confirmation of the molecular formula. For 2-(4-Bromopyrazol-1-yl)benzonitrile, the key diagnostic feature is the isotopic signature of bromine. Naturally occurring bromine is a nearly 1:1 mixture of ⁷⁹Br and ⁸¹Br. Therefore, the mass spectrum will exhibit two prominent molecular ion peaks ([M]+ and [M+2]+) of almost equal intensity, separated by two mass units. This pattern is a definitive indicator of the presence of a single bromine atom. High-resolution mass spectrometry (HRMS) can further provide the exact mass, allowing for the unambiguous determination of the elemental formula.

Experimental Protocol (LC-MS/HRMS):

-

Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in methanol or acetonitrile. Dilute this solution to ~1-10 µg/mL with the initial mobile phase.

-

Instrumentation: Utilize an ESI (Electrospray Ionization) source in positive ion mode, as the pyrazole nitrogens are readily protonated.

-

Analysis: Infuse the sample directly or via a short LC run. Acquire the full scan spectrum.

-

Data Interpretation: Look for the protonated molecular ions [M+H]⁺.

Table 2: Predicted Mass Spectrometry Data

| Ion Species | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Expected Ratio |

| [M+H]⁺ | 247.982 | 249.980 | ~1:1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

Expertise & Rationale: While MS confirms the formula, NMR spectroscopy elucidates the precise atomic connectivity, providing an unambiguous structural fingerprint. ¹H NMR reveals the number of different types of protons, their electronic environment, and their neighboring protons (via spin-spin coupling). ¹³C NMR complements this by showing the number and types of carbon atoms. For a molecule with distinct aromatic and heteroaromatic regions like this, NMR is indispensable for confirming the substitution pattern.[11][12][13]

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds.[11][14]

-

Instrumentation: Acquire spectra on a 400 MHz or higher field spectrometer.[14] A higher field provides better signal dispersion, which is crucial for resolving the complex aromatic region.

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum (e.g., using a DEPTQ pulse sequence to differentiate CH, CH₂, and CH₃ groups from quaternary carbons).

-

-

Data Interpretation: Assign peaks based on chemical shifts, integration (for ¹H), and multiplicities. 2D NMR experiments like COSY (H-H correlation) and HSQC/HMBC (C-H correlation) can be used for definitive assignments if needed.[13]

Table 3: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

| Atom Position(s) | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) |

| Pyrazole-H3 | ~8.0-8.2 (s, 1H) | ~142-144 |

| Pyrazole-H5 | ~7.7-7.9 (s, 1H) | ~130-132 |

| Pyrazole-C4 | - | ~95-97 (C-Br) |

| Benzonitrile-H3/H4/H5/H6 | ~7.6-7.9 (m, 4H) | ~128-135 (multiple) |

| Benzonitrile-C1 | - | ~110-112 |

| Benzonitrile-C2 | - | ~140-142 |

| Benzonitrile-CN | - | ~116-118 |

Note: Predictions are based on standard chemical shift increments. Actual values may vary.

Infrared (IR) Spectroscopy: Functional Group Confirmation

Expertise & Rationale: IR spectroscopy is a rapid technique used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies. For this molecule, the most diagnostic peak is the sharp, strong absorption from the nitrile (C≡N) stretch. The spectrum will also show characteristic absorptions for the aromatic rings.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Acquire the spectrum, typically from 4000 to 400 cm⁻¹.

-

Data Interpretation: Identify the key absorption bands.

Table 4: Key Infrared Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2220 - 2240 | Strong, Sharp |

| C=C, C=N (Aromatic/Heteroaromatic) | 1450 - 1600 | Medium to Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-Br | 500 - 600 | Medium to Strong |

Purity Assessment

This phase answers the critical question: "How pure is the compound?" High purity is essential as even small amounts of impurities can drastically affect biological or chemical outcomes.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Rationale: HPLC is the industry-standard technique for quantifying the purity of organic compounds. A reverse-phase method, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is ideal for a molecule of this polarity. The method separates the main compound from potential impurities based on their differential partitioning between the two phases. Purity is determined by the area percentage of the main peak relative to the total area of all peaks detected at a specific UV wavelength. The method must be validated for parameters like linearity, precision, and accuracy to be considered reliable.[15][16][17]

Experimental Protocol (Validated Purity Method):

-

Sample Preparation: Accurately prepare a sample solution at ~0.5 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

-

Chromatographic Conditions:

-

Column: C18, 150 x 4.6 mm, 5 µm particle size.[15]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (or a wavelength determined by a UV scan).

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak. A pure sample should exhibit a single major peak with a purity value typically >98%.

Table 5: HPLC System Suitability and Acceptance Criteria

| Parameter | Acceptance Criterion | Rationale |

| Tailing Factor | 0.8 - 1.5 | Ensures good peak shape for accurate integration. |

| Theoretical Plates | > 2000 | Indicates column efficiency and separation power. |

| %RSD of Injections | < 2.0% | Demonstrates the precision and reproducibility of the system. |

Safety and Handling

Expertise & Rationale: As a laboratory chemical, particularly one intended for biological research, understanding its potential hazards is crucial for safe handling. The available data indicates several hazards that necessitate careful handling to minimize exposure.[8]

Table 6: Hazard and Safety Information

| Category | Information |

| GHS Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[8] |

| GHS Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8] |

| Required PPE | Safety glasses, lab coat, nitrile gloves. |

| Handling | Handle in a well-ventilated area or a chemical fume hood.[9] Avoid creating dust. |

Conclusion

The comprehensive characterization of 2-(4-Bromopyrazol-1-yl)benzonitrile (CAS 1184023-09-3) is a multi-step, logic-driven process. It begins with the confirmation of its fundamental molecular formula and weight by Mass Spectrometry, paying special attention to the diagnostic bromine isotope pattern. This is followed by the definitive structural elucidation using ¹H and ¹³C NMR, which provides an unassailable fingerprint of the molecule's atomic framework. IR spectroscopy serves as a rapid and effective confirmation of the key nitrile and aromatic functional groups. Finally, a validated RP-HPLC method provides a quantitative measure of purity, ensuring the material is free from significant impurities that could compromise experimental outcomes. By systematically applying this integrated suite of orthogonal analytical techniques, researchers can proceed with confidence, knowing that their starting material is precisely defined in terms of identity, structure, and quality, thereby upholding the principles of scientific integrity and reproducibility.

References

- University of Helsinki. (n.d.). Synthesis, purification, and characterization of novel dual inhibitors of tyrosine decarboxylase. HELDA.

- United States Biological. (n.d.). 2-(4-Bromopyrazol-1-yl)benzonitrile - Data Sheet.

- National Institutes of Health (NIH). (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.

- Arctom. (n.d.). CAS NO. 1184023-09-3 | 2-(4-Bromopyrazol-1-yl)benzonitrile.

- Xi'an Kono Chem Co.,Ltd. (n.d.). 2-(4-BroMopyrazol-1-yl)benzonitrile CAS NO.1184023-09-3.

- PubMed. (n.d.). Benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors.

- Loba Chemie. (n.d.). BENZONITRILE | High Purity Solvents | Article No. 01875.

- Google Patents. (n.d.). US2770641A - Preparation of benzonitrile.

- ChemicalBook. (n.d.). 2-(4-BroMopyrazol-1-yl)benzonitrile | 1184023-09-3.

- Home Sunshine Pharma. (n.d.). Benzonitrile CAS 100-47-0 Manufacturers, Suppliers, Factory.

- National Institutes of Health (NIH). (n.d.). Benzonitrile | C6H5(CN) | CID 7505 - PubChem.

- ECHEMI. (n.d.). Buy 2-(4-bromopyrazol-1-yl)benzonitrile from JHECHEM CO LTD.

- The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.

- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.

- ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- National Institutes of Health (NIH). (n.d.). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. PMC.

- PubMed. (n.d.). Discovery of 2-(Pyrazol-4-yl)-quinazolin-4(3 H)-one Derivatives as Subnanomolar BRD4 BD2 Inhibitors with High Selectivity via a Bioisosterism Approach.

- ResearchGate. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.

- PubMed Central. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide.

- Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

- PubMed Central. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.

- Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid.

- De Gruyter. (n.d.). Combination of 1H and 13C NMR Spectroscopy.

- Journal of Drug Delivery and Therapeutics. (2019). Gradient High Performance Liquid Chromatography method for determination of related substances in dosage form.

Sources

- 1. Discovery of 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 2-(Pyrazol-4-yl)-quinazolin-4(3 H)-one Derivatives as Subnanomolar BRD4 BD2 Inhibitors with High Selectivity via a Bioisosterism Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. usbio.net [usbio.net]

- 7. arctomsci.com [arctomsci.com]

- 8. 2-(4-BroMopyrazol-1-yl)benzonitrile | 1184023-09-3 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. 2-(4-BroMopyrazol-1-yl)benzonitrile, CasNo.1184023-09-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 11. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. preprints.org [preprints.org]

- 15. iosrjournals.org [iosrjournals.org]

- 16. ptfarm.pl [ptfarm.pl]

- 17. jddtonline.info [jddtonline.info]

An In-depth Technical Guide to the Solubility and Stability of 2-(4-Bromopyrazol-1-yl)benzonitrile

Introduction

2-(4-Bromopyrazol-1-yl)benzonitrile is a substituted pyrazole derivative with potential applications in medicinal chemistry and materials science. As with any novel compound intended for these fields, a thorough understanding of its physicochemical properties is paramount for successful development and application. This guide provides a comprehensive overview of the critical attributes of solubility and stability for 2-(4-Bromopyrazol-1-yl)benzonitrile, offering both theoretical insights and practical, field-proven methodologies for their assessment. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for characterizing similar small molecules.

The structural features of 2-(4-Bromopyrazol-1-yl)benzonitrile, namely the brominated pyrazole ring and the benzonitrile moiety, suggest a compound with limited aqueous solubility and potential susceptibility to specific degradation pathways. The pyrazole core, while generally stable, can be influenced by its substituents. The bromine atom, a common pharmacophore element, can affect the molecule's electronic properties and provide a handle for further synthetic modifications, but may also influence its stability.[1] The nitrile group on the benzene ring further contributes to the molecule's polarity and potential for intermolecular interactions. A comprehensive evaluation of its solubility and stability is therefore not just a routine characterization step, but a critical activity to de-risk its progression in any research and development pipeline.

Physicochemical Properties of 2-(4-Bromopyrazol-1-yl)benzonitrile

A foundational understanding of the basic physicochemical properties of 2-(4-Bromopyrazol-1-yl)benzonitrile is essential for designing relevant solubility and stability studies.

| Property | Value | Source |

| CAS Number | 1184023-09-3 | [2][3][4] |

| Molecular Formula | C₁₀H₆BrN₃ | [2][3] |

| Molecular Weight | 248.08 g/mol | [2][5] |

| Appearance | Solid (likely crystalline powder) | [3][6] |

| Predicted Lipophilicity (XLogP3) | 2.3 | [3] |

The predicted lipophilicity (XLogP3 of 2.3) suggests that 2-(4-Bromopyrazol-1-yl)benzonitrile is a moderately lipophilic compound, which is consistent with the expectation of low aqueous solubility.[3]

Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For 2-(4-Bromopyrazol-1-yl)benzonitrile, a comprehensive solubility profile should be established across a range of relevant aqueous and organic media. Two key types of solubility measurements are essential: kinetic and thermodynamic solubility.

Kinetic vs. Thermodynamic Solubility

Kinetic solubility measures the concentration of a compound in solution after a short incubation period, typically following the addition of a concentrated DMSO stock solution to an aqueous buffer.[7][8] This high-throughput screening method is valuable in early discovery to quickly flag compounds with potential solubility liabilities.[7]

Thermodynamic solubility , on the other hand, represents the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the solid material.[4][9] This is a more time- and resource-intensive measurement but provides the definitive solubility value crucial for later stages of development, including formulation and biopharmaceutical classification.[4][7]

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for assessing both kinetic and thermodynamic solubility.

Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.

Protocol for Thermodynamic Solubility Determination

This protocol outlines a robust method for determining the thermodynamic solubility of 2-(4-Bromopyrazol-1-yl)benzonitrile.

1. Materials and Reagents:

-

2-(4-Bromopyrazol-1-yl)benzonitrile (solid)

-

Phosphate buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 3.0

-

Bicarbonate buffer, pH 9.0

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Glass vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with UV detector

2. Procedure:

-

Add an excess amount (e.g., 1-2 mg) of solid 2-(4-Bromopyrazol-1-yl)benzonitrile to separate vials containing 1 mL of each buffer (pH 3.0, 7.4, and 9.0).

-

Cap the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed.

-

Allow the samples to equilibrate for at least 24 hours.[4]

-

After incubation, centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Prepare a series of calibration standards of 2-(4-Bromopyrazol-1-yl)benzonitrile in a suitable organic solvent (e.g., acetonitrile).

-

Analyze the filtered supernatant and the calibration standards by a validated HPLC-UV method.

-

Calculate the concentration of the compound in the supernatant based on the calibration curve. This concentration represents the thermodynamic solubility at that specific pH.

Expected Solubility Profile and Data Presentation

Given its chemical structure, 2-(4-Bromopyrazol-1-yl)benzonitrile is expected to exhibit low aqueous solubility, likely in the low µg/mL range. The solubility is not expected to be significantly influenced by pH within the physiological range, as the molecule lacks readily ionizable functional groups. However, empirical determination across a pH range is crucial.

Table 1: Hypothetical Thermodynamic Solubility of 2-(4-Bromopyrazol-1-yl)benzonitrile

| Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Citrate Buffer | 3.0 | 25 | 5.2 | 21.0 |

| Phosphate Buffer | 7.4 | 25 | 4.8 | 19.3 |

| Bicarbonate Buffer | 9.0 | 25 | 4.5 | 18.1 |

| Acetonitrile | N/A | 25 | >10,000 | >40,300 |

| Methanol | N/A | 25 | >10,000 | >40,300 |

| Dichloromethane | N/A | 25 | >5,000 | >20,150 |

(Note: The values in this table are hypothetical and for illustrative purposes only.)

Stability Profiling

Assessing the stability of 2-(4-Bromopyrazol-1-yl)benzonitrile is critical to determine its shelf-life, appropriate storage conditions, and potential degradation products.[2] Forced degradation studies are an essential component of this evaluation, purposefully exposing the compound to harsh conditions to accelerate its decomposition.[10][11] These studies are mandated by regulatory bodies like the ICH.[5][10]

Forced Degradation (Stress Testing) Studies

The objective of forced degradation studies is to identify the degradation pathways and the primary degradation products of the molecule.[12] This information is invaluable for the development of stability-indicating analytical methods.[10]

Experimental Workflow for Forced Degradation Studies

The following diagram outlines a systematic approach to conducting forced degradation studies for 2-(4-Bromopyrazol-1-yl)benzonitrile.

Caption: Workflow for Forced Degradation Studies.

Protocol for Forced Degradation Studies

This protocol provides a framework for conducting forced degradation studies on 2-(4-Bromopyrazol-1-yl)benzonitrile.

1. Materials and Reagents:

-

2-(4-Bromopyrazol-1-yl)benzonitrile

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Calibrated oven

-

Photostability chamber compliant with ICH Q1B guidelines[13][14][15]

-

HPLC-UV/MS system

2. Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 2-(4-Bromopyrazol-1-yl)benzonitrile (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

-

Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

-

Thermal Degradation:

-

Solution: Incubate the stock solution at 80°C.

-

Solid State: Place the solid compound in an oven at 80°C.[2]

-

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14] A dark control sample should be stored under the same conditions but protected from light.

-

Sampling and Analysis: Withdraw aliquots from each stress condition at appropriate time points (e.g., 0, 2, 6, 12, 24 hours). If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples using a stability-indicating HPLC-UV/MS method to separate the parent compound from any degradation products.

Anticipated Stability Profile and Data Interpretation

-

Hydrolytic Stability: The nitrile group could be susceptible to hydrolysis under strong acidic or basic conditions, potentially forming the corresponding carboxylic acid or amide. The pyrazole ring is generally stable to hydrolysis.

-

Oxidative Stability: The molecule does not possess functional groups that are highly susceptible to oxidation, but some degradation may be observed under strong oxidative stress.

-

Thermal Stability: As a crystalline solid, the compound is expected to be reasonably stable at elevated temperatures in the solid state. Stability in solution at high temperatures may be lower.

-

Photostability: Aromatic systems and halogenated compounds can be susceptible to photodecomposition. Therefore, photostability testing is particularly important.[13]

Table 2: Hypothetical Forced Degradation Results for 2-(4-Bromopyrazol-1-yl)benzonitrile

| Stress Condition | Duration (h) | % Assay of Parent Compound | % Degradation | Major Degradation Products (m/z) |

| 0.1 M HCl (60°C) | 24 | 92.5 | 7.5 | 267.0 (Hydrolyzed nitrile) |

| 0.1 M NaOH (60°C) | 24 | 88.2 | 11.8 | 267.0 (Hydrolyzed nitrile) |

| 3% H₂O₂ (RT) | 24 | 98.1 | 1.9 | Minor, unidentified |

| Thermal (80°C, solution) | 24 | 96.5 | 3.5 | Minor, unidentified |

| Thermal (80°C, solid) | 24 | 99.2 | 0.8 | Not significant |

| Photostability (ICH Q1B) | - | 91.3 | 8.7 | To be determined |

(Note: The values in this table are hypothetical and for illustrative purposes only.)

Conclusion and Recommendations

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 2-(4-Bromopyrazol-1-yl)benzonitrile. The outlined experimental protocols are based on established scientific principles and regulatory guidelines, ensuring the generation of robust and reliable data.

Based on its structural characteristics, 2-(4-Bromopyrazol-1-yl)benzonitrile is anticipated to be a moderately lipophilic compound with low aqueous solubility. Its stability profile is likely to be influenced by pH and light exposure. The provided workflows and protocols offer a clear path for the empirical determination of these critical properties.

For drug development professionals, it is recommended to perform the described solubility and forced degradation studies early in the discovery and development process. The resulting data will be instrumental in guiding formulation strategies, selecting appropriate analytical methodologies, and ensuring the overall quality and robustness of any future drug candidate. The long-term storage condition for this compound is recommended to be at -20°C to minimize potential degradation.[5]

References

- Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880.

- ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.

- ICH. (n.d.). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy.

- BioDuro. (n.d.). ADME Solubility Assay.

- Thompson, S. (2020, January 11).

- ECHEMI. (n.d.). Buy 2-(4-bromopyrazol-1-yl)

- protocols.io. (2021, August 3). In-vitro Thermodynamic Solubility.

- BIOFOUNT. (n.d.). 2-(4-Bromopyrazol-1-yl)benzonitrile.

- Domainex. (n.d.). Thermodynamic Solubility Assay.

- IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.

- Riente, P., et al. (2019). Sustainable bromination of organic compounds: A critical review.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- AlfatestLab. (n.d.).

- Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

- Wishrut Pharma. (2021, August 7). Solid-State Characterization — The Hidden Key to API Stability and Performance.

- Crystal Pharmatech Co., Ltd. (n.d.). Stability and Solubility Studies.

- Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Drug Discovery Today, 8(7), 316-323.

- Hudson Robotics. (n.d.). pH for Stability Testing and Analysis.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- Regis Technologies. (2023, May 9). Integrating Solid-State Chemistry into API Process Development.

- Klick, S., et al. (2005). Forced degradation studies: regulatory considerations and implementation.

- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.

- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

- ResolveMass Laboratories. (2021, September 20).

- ASEAN. (2005, February 22). ASEAN Guideline on Stability Study of Drug Product.

- Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

- QbD Group. (2024, March 13).

- European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.

Sources

- 1. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 2. Solid State Stability | VxP Pharma [vxppharma.com]

- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. In-vitro Thermodynamic Solubility [protocols.io]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Stability and Solubility Studies - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. charnwooddiscovery.com [charnwooddiscovery.com]

- 9. evotec.com [evotec.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ema.europa.eu [ema.europa.eu]

- 15. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

A Senior Application Scientist's Guide to the Quantum Chemical Analysis of 2-(4-Bromopyrazol-1-yl)benzonitrile

Executive Summary

In the landscape of modern drug discovery and materials science, pyrazole derivatives represent a class of heterocyclic compounds with significant therapeutic and industrial potential.[1][2][3] This guide provides an in-depth technical walkthrough of the quantum chemical calculations for a specific pyrazole derivative, 2-(4-Bromopyrazol-1-yl)benzonitrile. Leveraging Density Functional Theory (DFT), we will elucidate the molecule's structural, electronic, and reactive properties. This document is intended for researchers, computational chemists, and drug development professionals, offering both a theoretical framework and field-tested protocols to predict molecular behavior, thereby accelerating research and development cycles.

Introduction: The 'Why' Behind the Calculation

2-(4-Bromopyrazol-1-yl)benzonitrile is a molecule of interest due to its hybrid structure, incorporating a pyrazole ring, a benzonitrile group, and a bromine substituent. Pyrazoles are known for a wide spectrum of pharmacological activities, while the benzonitrile moiety is a common feature in various bioactive compounds.[1][2][3][4][5][6] Understanding the intricate interplay of these functional groups at a quantum level is paramount for predicting its behavior as a potential drug candidate or functional material.

Quantum chemical calculations, particularly those based on DFT, offer a powerful lens to inspect properties that are difficult or costly to measure experimentally.[7] These calculations allow us to:

-

Determine the most stable 3D conformation: A molecule's shape is fundamental to its function, especially in biological systems where molecular recognition is key.

-

Predict reactivity: By analyzing the distribution of electrons, we can identify which parts of the molecule are likely to engage in chemical reactions.

-

Simulate spectroscopic properties: Calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to confirm the structure.[8][9][10]

This guide will focus on a robust and widely accepted computational methodology to achieve these insights.

Theoretical Foundations: Choosing the Right Tools

Our computational approach is grounded in Density Functional Theory (DFT), a method that balances computational cost with accuracy for medium-sized organic molecules.[11][12]

-

The B3LYP Functional: We will employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is a workhorse in computational organic chemistry, renowned for its excellent performance in predicting geometries and energies for a wide range of organic compounds.[11][13]

-

The 6-311++G(d,p) Basis Set: The choice of basis set is critical for obtaining reliable results. 6-311++G(d,p) is a Pople-style, triple-zeta basis set. Let's break down its components:

-

6-311G: Indicates a triple-split valence basis set, providing a high degree of flexibility for valence electrons.

-

++: Adds diffuse functions to both heavy atoms and hydrogen. This is crucial for accurately describing systems with lone pairs, anions, or weak non-covalent interactions.

-

(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for anisotropy in the electron distribution, which is essential for describing chemical bonds accurately.[13][14]

-

The Computational Workflow: A Self-Validating System

A rigorous computational study follows a logical progression where each step builds upon and validates the previous one. This ensures the trustworthiness and reproducibility of the results.

Caption: Relationship between calculated properties and predicted molecular behavior.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for the quantum chemical analysis of 2-(4-Bromopyrazol-1-yl)benzonitrile using DFT at the B3LYP/6-311++G(d,p) level of theory. By following this self-validating protocol—from geometric optimization and frequency validation to the analysis of frontier orbitals and electrostatic potential—researchers can derive profound insights into the molecule's stability, reactivity, and potential for intermolecular interactions. These computational results provide a robust theoretical foundation to guide further experimental work, ultimately accelerating the discovery and development of novel chemical entities.

References

- Jana, S. B., Raghuwanshi, K., Rai, G. K., Ahlawat, P., Reka, S., Chopade, P. D., Tilva, T., Ilango, K., & Kumar, A. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations.

- Application of molecular electrostatic potentials in drug design. (n.d.).

- Understanding HOMO and LUMO in Chemistry. (n.d.). Ossila.

- Vibrational frequency calcul

- 10.9.1 Introduction. (n.d.). Q-Chem.

- Suresh, C., & Haritha, M. (2024).

- Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. (n.d.). MDPI.

- Q-Chem 5.

- 2.02: LFT and Frontier Molecular Orbital Theory. (2020). Chemistry LibreTexts.

- Conceptual Density Functional Theory and Some Recent Developments. (n.d.). Acta Physico-Chimica Sinica.

- Conceptual Density Functional Theory. (n.d.).

- HOMO and LUMO. (n.d.). Wikipedia.

- Suresh, C., & Haritha, M. (n.d.).

- Conceptual DFT Study of the Local Chemical Reactivity of the Colored BISARG Melanoidin and Its Protonated Derivative. (n.d.).

- Conceptual Density Functional Theory of Chemical Reactivity. (n.d.).

- frontier molecular orbital analysis. (2020). YouTube.

- Part 4 - Introduction to Vibrational Frequencies. (n.d.).

- Harmonic and Anharmonic Vibrational Frequency Calculations with the Double-Hybrid B2PLYP Method: Analytic Second Derivatives and Benchmark Studies. (n.d.).

- Machine Learning Advances MEP Prediction With Quadrupole Moments, Improving QM9 Dataset Accuracy. (2026). Quantum Zeitgeist.

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025).

- Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6. (n.d.). RSC Publishing.

- HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software. (2023). YouTube.

- Synthesis, characterization and quantum-chemical calculations of novel series of pyridones, quinazolinones and pyrazoles heterocyclic compounds. (2025).

- Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (n.d.).

- Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (n.d.).

- Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?. (2020).

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Journal of Drug Delivery and Therapeutics.

- Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. (n.d.). MDPI.

- Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul. (n.d.). Cellular and Molecular Biology.

- A DFT Evaluation of Molecular Reactivity of Volatile Organic Compounds in Support of Chemical Ionization Mass Spectrometry. (n.d.). ChemRxiv.

- 2-(4-bromopyrazol-1-yl)benzonitrile. (n.d.). ECHEMI.

- 2-(4-Bromopyrazol-1-yl)benzonitrile. (n.d.). BIOFOUNT.

- Synthesis of benzonitriles from substituted benzoic acid. (n.d.).

- Glucopyranosyl-Substituted Benzonitrile Derivatives, Pharmaceutical Compositions Containing the Compound, Uses thereof, and Methods of Making the Same. (n.d.).

- Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. (n.d.).

Sources

- 1. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents [patents.google.com]

- 5. KR20080102395A - Glucopyranosyl-Substituted Benzonitrile Derivatives, Pharmaceutical Compositions Containing the Compound, Uses thereof, and Methods of Making the Same - Google Patents [patents.google.com]

- 6. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]

- 7. eurasianjournals.com [eurasianjournals.com]

- 8. software.entos.ai [software.entos.ai]

- 9. 10.9.1 Introduction⣠10.9 Harmonic Vibrational Analysis ⣠Chapter 10 Molecular Properties and Analysis ⣠Q-Chem 6.0 Userâs Manual [manual.q-chem.com]

- 10. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Whitepaper: A Strategic Approach to the Initial Biological Screening of 2-(4-Bromopyrazol-1-yl)benzonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous biologically active compounds.[1][2][3] This guide outlines a comprehensive, tiered strategy for the initial biological evaluation of a novel pyrazole-containing compound, 2-(4-Bromopyrazol-1-yl)benzonitrile. The described workflow is designed to efficiently characterize its foundational biological profile, encompassing general cytotoxicity, potential antimicrobial activity, and critical early safety pharmacology liabilities. By integrating robust, validated assays with a logical decision-making framework, this approach aims to generate a preliminary dataset that is crucial for guiding subsequent hit-to-lead optimization efforts.

Introduction and Rationale

The compound 2-(4-Bromopyrazol-1-yl)benzonitrile is a small molecule featuring a pyrazole ring linked to a benzonitrile moiety. Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4] The inclusion of a benzonitrile group and a bromine atom provides distinct physicochemical properties that may influence biological target interactions and metabolic stability.

The primary objective of an initial biological screen is not to exhaustively define a mechanism of action, but rather to rapidly and cost-effectively answer three fundamental questions:

-

Is it broadly cytotoxic? This determines the therapeutic window and informs concentration ranges for subsequent assays.

-

Does it possess any desirable biological activity? Based on its structural class, we will initially probe for antimicrobial effects.

-

Does it exhibit any critical safety liabilities? Early identification of off-target effects, particularly those related to cardiotoxicity and drug-drug interactions, is paramount to prevent late-stage attrition in the drug discovery pipeline.[5][6][7]

This guide details a tiered screening cascade designed to address these questions systematically.

Tier 1: Primary Screening Cascade

The first tier consists of broad, cost-effective assays to establish a foundational activity and safety profile. A positive result in one of these assays does not confirm a drug candidate but provides a rationale for deeper investigation.

General Cytotoxicity Assessment

Causality: Before assessing specific activities, it is essential to determine the compound's intrinsic cytotoxicity against mammalian cells. This data provides a crucial baseline, helping to distinguish between targeted biological effects and non-specific toxicity. The MTT assay is a well-established, colorimetric method that is ideal for initial screening due to its high-throughput capability and reliance on mitochondrial function as a proxy for cell viability.[8][9]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Plate human embryonic kidney (HEK293) cells and a cancer cell line (e.g., HeLa or MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well.[8][9] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

-

Compound Preparation: Prepare a 10 mM stock solution of 2-(4-Bromopyrazol-1-yl)benzonitrile in DMSO. Perform a serial dilution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Treatment: Replace the culture medium in the wells with the medium containing the test compound at various concentrations. Include vehicle control (e.g., 0.5% DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | Compound IC₅₀ (µM) | Selectivity Index (SI) |

| HEK293 | > 100 µM | N/A |

| HeLa | 25.7 µM | > 3.9 |

| MCF-7 | 18.4 µM | > 5.4 |

| SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line) |

Antimicrobial Activity Screen

Causality: The pyrazole nucleus is a known pharmacophore in many antimicrobial agents.[2] Therefore, a primary screen for antibacterial and antifungal activity is a logical starting point. The agar disk diffusion method is a widely used, qualitative, and cost-effective technique for initial screening of antimicrobial activity.[11][12] It allows for the simultaneous testing of the compound against multiple microorganisms.

Experimental Protocol: Agar Disk Diffusion Assay

-

Inoculum Preparation: Prepare standardized inoculums (e.g., 0.5 McFarland standard) of representative Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and yeast (Candida albicans).

-

Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for yeast).

-

Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.

-

Compound Loading: Pipette a defined volume (e.g., 10 µL) of the test compound solution (e.g., 1 mg/mL in DMSO) onto each disk.

-

Controls: Use disks loaded with DMSO as a negative control and disks with standard antibiotics (e.g., Ampicillin for bacteria, Fluconazole for yeast) as positive controls.

-

Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

-

Data Acquisition: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.[13]

Data Presentation: Hypothetical Antimicrobial Screening Data

| Test Organism | Compound Zone of Inhibition (mm) | Positive Control Zone (mm) |

| S. aureus (Gram+) | 14 | 22 (Ampicillin) |

| E. coli (Gram-) | 0 | 18 (Ampicillin) |

| C. albicans (Yeast) | 11 | 20 (Fluconazole) |

Tier 2: Early Safety Pharmacology Profiling

A primary goal of early drug discovery is to identify and eliminate compounds with potential safety liabilities before significant resources are invested.[7][14][15] In vitro safety pharmacology profiling assesses interactions with targets known to be associated with adverse drug reactions (ADRs).[5][6]

Caption: Tiered screening workflow for initial compound evaluation.

Cardiotoxicity Screening: hERG Channel Inhibition

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes.[16][17] Regulatory agencies mandate that new chemical entities be tested for hERG liability; therefore, assessing this early is critical.[17] Automated patch clamp electrophysiology is the gold standard for this measurement.[16]

Experimental Protocol: Automated Patch Clamp hERG Assay

-

Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

-

System Preparation: Prime an automated patch clamp system (e.g., QPatch or SyncroPatch) according to the manufacturer's instructions.[16]

-

Compound Application: Prepare the test compound at multiple concentrations (e.g., 0.1, 1, 10 µM).

-

Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit and measure the hERG tail current, which is characteristic of channel activity.[18]

-

Data Acquisition: Record the hERG current in the absence (baseline) and presence of the test compound. A known hERG inhibitor (e.g., E-4031) is used as a positive control.[16]

-

Analysis: Calculate the percentage of current inhibition at each concentration relative to the baseline. Fit the data to a concentration-response curve to determine the IC₅₀ value.

Data Presentation: Hypothetical hERG Inhibition Data

| Compound Concentration (µM) | % hERG Current Inhibition |

| 0.1 | 2% |

| 1.0 | 8% |

| 10.0 | 25% |

| Calculated IC₅₀ | > 30 µM |

An IC₅₀ > 10 µM is generally considered a low risk for hERG liability in early screening.

Drug-Drug Interaction Potential: Cytochrome P450 Inhibition

Causality: The Cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of the majority of clinically used drugs.[19][20] Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions (DDIs) by elevating the plasma concentrations of co-administered drugs.[19] An in vitro screen against the most important CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) is a standard regulatory requirement and a key component of safety assessment.[21][22]

Caption: Workflow for a typical CYP450 inhibition assay.

Experimental Protocol: Multi-CYP Inhibition Assay

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (as a source of CYP enzymes), a NADPH-regenerating system (as a cofactor), and a specific probe substrate for each CYP isoform being tested.[23]

-

Compound Addition: Add 2-(4-Bromopyrazol-1-yl)benzonitrile across a range of concentrations (e.g., 0.1 to 50 µM). Include a vehicle control (no inhibitor) and a known specific inhibitor for each isoform as a positive control.

-

Incubation: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the probe substrate. Incubate for a specific time (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution, typically cold acetonitrile, which also precipitates proteins.

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein.

-

Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite from the probe substrate.[21]

-

Data Interpretation: The amount of metabolite formed is proportional to enzyme activity. Compare the activity in the presence of the test compound to the vehicle control to calculate the percent inhibition and determine the IC₅₀ value for each CYP isoform.

Data Presentation: Hypothetical CYP Inhibition Panel Data

| CYP Isoform | Compound IC₅₀ (µM) | Interpretation |

| CYP1A2 | > 50 | Low Risk |

| CYP2C9 | > 50 | Low Risk |

| CYP2C19 | 12.5 | Moderate Risk |

| CYP2D6 | > 50 | Low Risk |

| CYP3A4 | 28.0 | Low Risk |

IC₅₀ values below 10 µM often trigger further investigation into the potential for clinical DDIs.

Conclusion and Forward Strategy

This in-depth technical guide provides a logical, tiered framework for the initial biological characterization of 2-(4-Bromopyrazol-1-yl)benzonitrile. The successful completion of this screening cascade will yield a foundational dataset addressing cytotoxicity, preliminary efficacy (antimicrobial), and critical safety pharmacology liabilities.

Based on the hypothetical data presented:

-

The compound shows preferential cytotoxicity towards cancer cell lines over a normal cell line, with a reasonable selectivity index.

-

It exhibits modest activity against Gram-positive bacteria and yeast.

-

It does not present a significant risk for hERG-mediated cardiotoxicity.

-

It shows moderate inhibition of CYP2C19, which warrants consideration in future development.

This profile suggests that 2-(4-Bromopyrazol-1-yl)benzonitrile is a viable candidate for further investigation. The next logical steps would include expanding the antimicrobial screen to a broader panel of microbes to determine the Minimum Inhibitory Concentration (MIC), and initiating studies to elucidate the mechanism of its cytotoxic effects.

References

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

-

Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

-

Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. This is the theoretical basis cited by other sources, though the direct link is to a summary article referencing it. A relevant article is: Fermini, B., & Fossa, A. A. (2009). In Vitro Safety Pharmacology Profiling: What Else Beyond hERG?. Current Opinion in Drug Discovery & Development. [Link]

-

ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved from [Link]

-